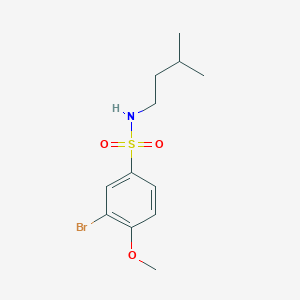![molecular formula C10H9F3N2O2 B5783419 N-[2-(acetylamino)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B5783419.png)
N-[2-(acetylamino)phenyl]-2,2,2-trifluoroacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(acetylamino)phenyl]-2,2,2-trifluoroacetamide (ATA) is a chemical compound that has been extensively studied in scientific research due to its potential applications in the field of medicine. ATA is an amide derivative of trifluoroacetic acid, which is a widely used reagent in organic chemistry. ATA has been found to have a range of biochemical and physiological effects, and its mechanism of action has been the subject of much investigation.
Mécanisme D'action
The mechanism of action of N-[2-(acetylamino)phenyl]-2,2,2-trifluoroacetamide is not fully understood, but it is thought to involve the inhibition of cyclooxygenase (COX) enzymes. COX enzymes are involved in the production of prostaglandins, which are lipid mediators that play a role in inflammation, pain, and fever. By inhibiting COX enzymes, N-[2-(acetylamino)phenyl]-2,2,2-trifluoroacetamide may reduce the production of prostaglandins and thereby alleviate the symptoms of inflammation, pain, and fever.
Biochemical and Physiological Effects:
N-[2-(acetylamino)phenyl]-2,2,2-trifluoroacetamide has been found to have a range of biochemical and physiological effects. In addition to its anti-inflammatory, analgesic, and antipyretic properties, N-[2-(acetylamino)phenyl]-2,2,2-trifluoroacetamide has been shown to have antioxidant and antiplatelet effects. N-[2-(acetylamino)phenyl]-2,2,2-trifluoroacetamide has also been found to have a protective effect against liver damage caused by acetaminophen.
Avantages Et Limitations Des Expériences En Laboratoire
N-[2-(acetylamino)phenyl]-2,2,2-trifluoroacetamide has several advantages as a research tool. It is relatively easy to synthesize, and its effects can be easily measured using standard laboratory techniques. N-[2-(acetylamino)phenyl]-2,2,2-trifluoroacetamide has also been found to have a low toxicity profile, making it a safe compound to work with in the laboratory. However, one limitation of N-[2-(acetylamino)phenyl]-2,2,2-trifluoroacetamide is that it has a relatively short half-life in vivo, which may limit its effectiveness as a therapeutic agent.
Orientations Futures
There are several future directions for research on N-[2-(acetylamino)phenyl]-2,2,2-trifluoroacetamide. One area of interest is the development of N-[2-(acetylamino)phenyl]-2,2,2-trifluoroacetamide analogs with improved pharmacokinetic properties. Another area of interest is the investigation of the potential use of N-[2-(acetylamino)phenyl]-2,2,2-trifluoroacetamide as a therapeutic agent in the treatment of conditions such as arthritis, fever, and pain. Additionally, further research is needed to fully elucidate the mechanism of action of N-[2-(acetylamino)phenyl]-2,2,2-trifluoroacetamide and its effects on other biochemical pathways.
Méthodes De Synthèse
N-[2-(acetylamino)phenyl]-2,2,2-trifluoroacetamide can be synthesized by reacting 2-aminobenzamide with trifluoroacetic anhydride in the presence of a base such as triethylamine. This reaction results in the formation of N-[2-(acetylamino)phenyl]-2,2,2-trifluoroacetamide, which can be purified by recrystallization from a suitable solvent. The synthesis of N-[2-(acetylamino)phenyl]-2,2,2-trifluoroacetamide is relatively simple and can be carried out using standard laboratory equipment.
Applications De Recherche Scientifique
N-[2-(acetylamino)phenyl]-2,2,2-trifluoroacetamide has been extensively studied in scientific research due to its potential applications in the field of medicine. N-[2-(acetylamino)phenyl]-2,2,2-trifluoroacetamide has been found to have a range of biochemical and physiological effects, and its mechanism of action has been the subject of much investigation. N-[2-(acetylamino)phenyl]-2,2,2-trifluoroacetamide has been shown to have anti-inflammatory, analgesic, and antipyretic properties, making it a potential candidate for the treatment of a range of conditions such as arthritis, fever, and pain.
Propriétés
IUPAC Name |
N-(2-acetamidophenyl)-2,2,2-trifluoroacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3N2O2/c1-6(16)14-7-4-2-3-5-8(7)15-9(17)10(11,12)13/h2-5H,1H3,(H,14,16)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARKFVSZANOZHSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1NC(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(acetylamino)phenyl]-2,2,2-trifluoroacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(5-bromo-2-furoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5783367.png)

![ethyl 4-{[(4-ethylphenoxy)acetyl]amino}benzoate](/img/structure/B5783389.png)

![methyl 3-{[(benzylthio)acetyl]amino}-4-chlorobenzoate](/img/structure/B5783398.png)

![methyl 2-[(4-tert-butylbenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5783407.png)





![2-benzyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5783449.png)